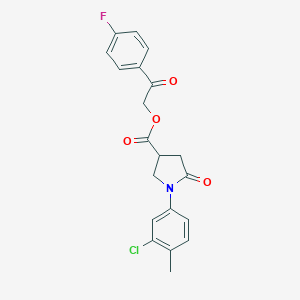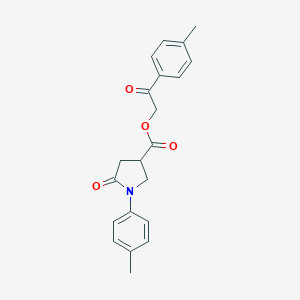
2-(4-Fluorophenyl)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Fluorophenyl)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is commonly referred to as "compound 1" and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of compound 1 is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes or proteins involved in various cellular processes. For example, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Additionally, it has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Compound 1 has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and induce cell cycle arrest. Additionally, it has also been shown to exhibit anti-inflammatory and analgesic effects in animal models. However, more studies are needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using compound 1 in lab experiments is its potent activity against various cancer cell lines. Additionally, it has also been shown to exhibit good selectivity towards cancer cells, which makes it a promising lead compound for the development of new anticancer drugs. However, one of the main limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of compound 1. One of the main directions is the development of new drugs based on this compound with improved efficacy and safety profiles. Additionally, more studies are needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects. Furthermore, the synthesis of new analogs of compound 1 with improved properties is also an area of interest. Finally, the use of this compound as a building block for the synthesis of new materials with unique properties is also an area of future research.
Méthodes De Synthèse
Compound 1 can be synthesized using various methods, but the most common method involves the reaction between 3-chloro-4-methylphenylacetic acid and 4-fluorophenylacetic acid. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting compound is then treated with pyrrolidine and a carbonylating agent such as phosgene to yield compound 1.
Applications De Recherche Scientifique
Compound 1 has been studied extensively for its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. In medicinal chemistry, this compound has been shown to exhibit potent antitumor activity against various cancer cell lines. Additionally, it has also been studied for its potential use as an anti-inflammatory and analgesic agent. In drug discovery, compound 1 has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles. In material science, this compound has been studied for its potential use as a building block for the synthesis of new materials with unique properties.
Propriétés
Nom du produit |
2-(4-Fluorophenyl)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate |
|---|---|
Formule moléculaire |
C20H17ClFNO4 |
Poids moléculaire |
389.8 g/mol |
Nom IUPAC |
[2-(4-fluorophenyl)-2-oxoethyl] 1-(3-chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C20H17ClFNO4/c1-12-2-7-16(9-17(12)21)23-10-14(8-19(23)25)20(26)27-11-18(24)13-3-5-15(22)6-4-13/h2-7,9,14H,8,10-11H2,1H3 |
Clé InChI |
AKXLGNUORXZDHV-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)OCC(=O)C3=CC=C(C=C3)F)Cl |
SMILES canonique |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)OCC(=O)C3=CC=C(C=C3)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![1-[4-(2-Methoxyphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B271157.png)

